molecular formula C9H16O B14511929 Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)- CAS No. 62823-51-2

Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)-

Cat. No.: B14511929
CAS No.: 62823-51-2
M. Wt: 140.22 g/mol
InChI Key: VNUTZDDRGPSTIQ-UHFFFAOYSA-N
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Description

This compound is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain

Preparation Methods

The synthesis of Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)- can be achieved through several synthetic routes. One common method involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . Industrial production methods often utilize similar epoxidation reactions but on a larger scale, employing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)- undergoes various chemical reactions due to the strained three-membered ring. Some of the common reactions include:

Scientific Research Applications

Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxirane, 2,2-dimethyl-3-(3-methyl-3-butenyl)- involves the nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. This attack leads to the ring opening and formation of more stable products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile .

Comparison with Similar Compounds

Properties

CAS No.

62823-51-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,2-dimethyl-3-(3-methylbut-3-enyl)oxirane

InChI

InChI=1S/C9H16O/c1-7(2)5-6-8-9(3,4)10-8/h8H,1,5-6H2,2-4H3

InChI Key

VNUTZDDRGPSTIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1C(O1)(C)C

Origin of Product

United States

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